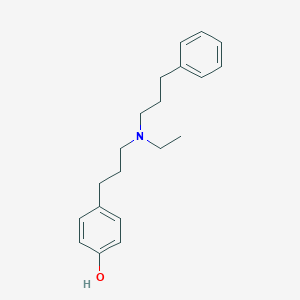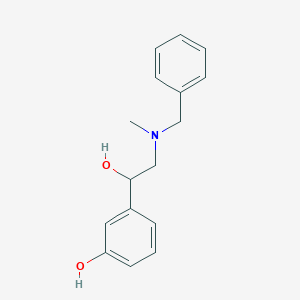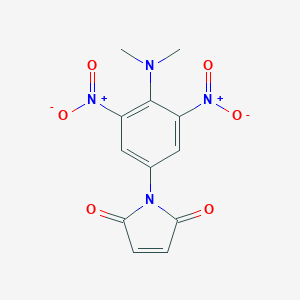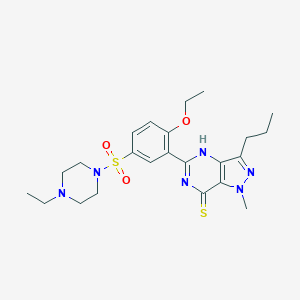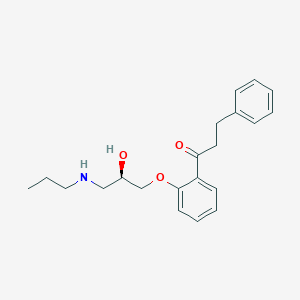
Cyclo(L-leucyl-L-leucyl)
Descripción general
Descripción
SB202190 es un compuesto de piridinil imidazol conocido por su función como inhibidor selectivo de las cinasas de proteína activadas por mitógeno p38 (MAPK). Es ampliamente utilizado en la investigación científica para estudiar la vía MAPK p38, que participa en varios procesos celulares como la inflamación, la diferenciación celular y la apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: SB202190 se puede sintetizar a través de un proceso de múltiples pasos que implica la reacción de 4-fluorobenzaldehído con 4-hidroxibenzaldehído para formar un intermedio bis-bencilideno. Este intermedio se cicla luego con 4-piridincarboxaldehído en presencia de acetato de amonio para producir SB202190 .
Métodos de producción industrial: La producción industrial de SB202190 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: SB202190 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de piridina e imidazol. También puede participar en enlaces de hidrógeno e interacciones π-π .
Reactivos y condiciones comunes:
Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o tioles en condiciones suaves.
Enlace de hidrógeno: Ocurre en disolventes acuosos o polares.
Interacciones π-π: Observadas en disolventes aromáticos o estructuras de estado sólido.
Productos principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de SB202190 con grupos funcionales modificados, que se pueden utilizar para estudiar las relaciones estructura-actividad .
Aplicaciones Científicas De Investigación
SB202190 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la vía MAPK p38 y su papel en diversas reacciones químicas.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la vía MAPK p38.
Mecanismo De Acción
SB202190 ejerce sus efectos inhibiendo selectivamente la actividad de las cinasas MAP p38. Se une al bolsillo de unión al ATP de las isoformas p38α y p38β, impidiendo su fosforilación y posterior activación. Esta inhibición conduce a la supresión de las vías de señalización descendentes involucradas en la inflamación y la apoptosis .
Compuestos similares:
SB203580: Otro inhibidor de piridinil imidazol de MAPK p38, pero con un mecanismo de acción ligeramente diferente.
SB239063: Un inhibidor de MAPK p38 más potente y selectivo en comparación con SB202190.
Singularidad: SB202190 es único en su capacidad de inducir la formación de vacuolas autofágicas y autofagia defectuosa en ciertos tipos de células, un efecto que no se observa con otros inhibidores de MAPK p38 . Esto lo convierte en una herramienta valiosa para estudiar la autofagia y los procesos celulares relacionados.
Comparación Con Compuestos Similares
SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.
SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.
Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.
Propiedades
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-45-4 | |
| Record name | Cyclo(leucylleucine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloleucylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?
A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]
Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?
A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []
Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?
A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.
Q4: What is the significance of pulcherriminic acid production in microorganisms?
A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
